Cas no 4670-09-1 (3,5-Dihydroxyphenyl Acetic Acid)

3,5-Dihydroxyphenyl Acetic Acid is a phenolic derivative with a molecular structure featuring two hydroxyl groups at the 3- and 5-positions of the phenyl ring, attached to an acetic acid moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for bioactive molecules. Its dihydroxy substitution pattern allows for versatile reactivity, including chelation and participation in oxidative coupling reactions. The acetic acid group further enhances its utility in conjugation or derivatization. The product is typically characterized by high purity, making it suitable for applications in medicinal chemistry and material science where precise functionalization is required.
3,5-Dihydroxyphenyl Acetic Acid structure
4670-09-1 structure
Product name:3,5-Dihydroxyphenyl Acetic Acid
CAS No:4670-09-1
MF:C8H8O4
MW:168.146722793579
MDL:MFCD03428543
CID:45233
PubChem ID:597768

3,5-Dihydroxyphenyl Acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-Dihydroxyphenyl)acetic acid
    • 3,5-Dihdyroxyphenyl aceticacid
    • 3,5-DIHYDROXYPHENYLACETICACID
    • 3,5-Dihydroxybenzeneacetic acid
    • Aceticacid, (3,5-dihydroxyphenyl)- (8CI)
    • 3,5-Dihydroxyphenylacetic acid
    • 3,5-Dihdyroxyphenylacetic acid
    • 2-(3 pound not5-Dihydroxyphenyl)acetic acid
    • Q27255572
    • DTXSID00196917
    • UNII-2T78075BPM
    • AT19147
    • SY102728
    • 3, 5-Dihydroxyphenylacetic acid
    • 4670-09-1
    • CHEBI:131431
    • AB15434
    • (3,5-Dihydroxyphenyl)acetic acid
    • FT-0645678
    • InChI=1/C8H8O4/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12)
    • IOVOJJDSFSXJQN-UHFFFAOYSA-
    • (3,5-Dihydroxy-phenyl)-acetic acid
    • MFCD03428543
    • Benzeneacetic acid, 3,5-dihydroxy-
    • AKOS006278109
    • 2-(3,5-dihydroxyphenyl)aceticacid
    • ZB1034
    • 2T78075BPM
    • DS-7058
    • (3,5-Dihydroxyphenyl)-acetic acid
    • SCHEMBL477986
    • 3,5-Dihydroxyphenyl Acetic Acid
    • MDL: MFCD03428543
    • Inchi: 1S/C8H8O4/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12)
    • InChI Key: IOVOJJDSFSXJQN-UHFFFAOYSA-N
    • SMILES: O=C(O)CC1=CC(O)=CC(O)=C1

Computed Properties

  • Exact Mass: 168.04200
  • Monoisotopic Mass: 224.079707
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.478
  • Melting Point: No data available
  • Boiling Point: 416.1°C at 760 mmHg
  • Flash Point: 219.6°C
  • Refractive Index: 1.642
  • PSA: 77.76000
  • LogP: 0.72490
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

3,5-Dihydroxyphenyl Acetic Acid Security Information

3,5-Dihydroxyphenyl Acetic Acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3,5-Dihydroxyphenyl Acetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A133872-250mg
2-(3,5-Dihydroxyphenyl)acetic acid
4670-09-1 95%
250mg
$76.0 2025-02-26
TRC
D454488-100mg
3,5-Dihydroxyphenyl Acetic Acid
4670-09-1
100mg
$ 431.00 2023-04-14
TRC
D454488-1g
3,5-Dihydroxyphenyl Acetic Acid
4670-09-1
1g
$ 375.00 2022-04-01
TRC
D454488-250mg
3,5-Dihydroxyphenyl Acetic Acid
4670-09-1
250mg
$ 150.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205264-1g
2-(3,5-Dihydroxyphenyl)acetic acid
4670-09-1 98%
1g
¥1515.00 2024-05-12
TRC
D454488-1000mg
3,5-Dihydroxyphenyl Acetic Acid
4670-09-1
1g
$ 454.00 2023-04-14
TRC
D454488-10mg
3,5-Dihydroxyphenyl Acetic Acid
4670-09-1
10mg
$ 87.00 2023-04-14
Chemenu
CM128712-1g
2-(3,5-dihydroxyphenyl)acetic acid
4670-09-1 95%
1g
$498 2024-07-16
1PlusChem
1P00DEB9-100mg
3,5-Dihdyroxyphenylacetic acid
4670-09-1 95%
100mg
$51.00 2024-05-01
abcr
AB287507-250mg
(3,5-Dihydroxyphenyl)-acetic acid, 98%; .
4670-09-1 98%
250mg
€202.20 2024-04-17

3,5-Dihydroxyphenyl Acetic Acid Related Literature

Additional information on 3,5-Dihydroxyphenyl Acetic Acid

Introduction to 3,5-Dihydroxyphenyl Acetic Acid (CAS No. 4670-09-1)

3,5-Dihydroxyphenyl acetic acid (CAS No. 4670-09-1) is a significant compound in the field of chemobiology, recognized for its diverse pharmacological properties and potential applications in medicinal chemistry. This compound, characterized by its hydroxyl and carboxyl functional groups, has garnered attention due to its involvement in various biological pathways and its role as a precursor in the synthesis of bioactive molecules.

The molecular structure of 3,5-dihydroxyphenyl acetic acid consists of a phenolic ring substituted with hydroxyl groups at the 3rd and 5th positions, followed by a carboxylic acid moiety at the 4th position. This arrangement imparts unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis and a candidate for further derivatization to enhance its pharmacological efficacy.

Recent advancements in the study of 3,5-dihydroxyphenyl acetic acid have highlighted its potential in modulating neurological and metabolic disorders. Research indicates that this compound may serve as a precursor for neurotransmitter analogs and has been explored in the development of novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of multiple hydroxyl groups allows for hydrogen bonding interactions, which are crucial for its binding affinity to biological targets.

In addition to its neurological applications, 3,5-dihydroxyphenyl acetic acid has shown promise in anti-inflammatory and antioxidant therapies. Studies have demonstrated its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing oxidative stress and mitigating inflammatory responses. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage.

The synthesis of 3,5-dihydroxyphenyl acetic acid can be achieved through various chemical pathways, including oxidation of simpler aromatic compounds or direct functionalization of benzene derivatives. Modern synthetic techniques have improved the efficiency and yield of these processes, making it more feasible for large-scale production. Advances in green chemistry have also led to the development of environmentally friendly synthetic routes that minimize waste and reduce energy consumption.

From a pharmaceutical perspective, 3,5-dihydroxyphenyl acetic acid serves as a versatile scaffold for drug discovery. Its structural features allow for modifications that can enhance bioavailability, improve target specificity, and reduce side effects. Researchers are exploring derivatives of this compound that exhibit enhanced pharmacological activity while maintaining safety profiles suitable for clinical use.

The role of 3,5-dihydroxyphenyl acetic acid in nutraceutical applications is also emerging as an area of interest. Its presence in certain dietary supplements suggests potential health benefits related to metabolic regulation and disease prevention. Further research is needed to fully elucidate these effects and establish recommended dosages or dietary guidelines.

Future directions in the study of 3,5-dihydroxyphenyl acetic acid include investigating its mechanisms of action at a molecular level and exploring its interactions with other bioactive molecules. High-throughput screening technologies are being employed to identify new therapeutic applications, while computational modeling aids in predicting structural-activity relationships. These efforts aim to accelerate the development of novel drugs based on this promising compound.

In conclusion, 3,5-dihydroxyphenyl acetic acid (CAS No. 4670-09-1) is a multifaceted compound with significant implications in chemobiology and medicinal chemistry. Its diverse applications span neurological disorders, anti-inflammatory therapies, and nutraceuticals, making it a subject of extensive research. As synthetic methods continue to evolve and new biological insights are uncovered, the potential uses of this compound are expected to expand further.

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Amadis Chemical Company Limited
(CAS:4670-09-1)3,5-Dihydroxyphenyl Acetic Acid
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Purity:99%
Quantity:1g
Price ($):263.0